![molecular formula C15H16O2 B1222132 1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone CAS No. 87018-26-6](/img/structure/B1222132.png)
1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone
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Overview
Description
1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone is a natural product found in Curcuma parviflora with data available.
Scientific Research Applications
Urease Inhibition and Antiproliferative Effects
1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone has been identified in studies exploring novel urease inhibitors. For instance, compounds isolated from Diospyros lotus, including new dimeric naphthoquinones, have demonstrated significant inhibitory effects on urease activities, with potential applications in treating diseases where urease is a factor (Rauf et al., 2017). Similarly, such compounds have been evaluated for their antiproliferative effects and potential in reversing multidrug resistance in cancer treatments (Rauf et al., 2015).
Solubility Enhancement in Pharmaceutical Compounds
The compound has also been studied for its role in enhancing the solubility of other pharmaceutical agents. For example, the complexation of isoxazolyl-naphthoquinone with hydroxypropyl-β-cyclodextrin significantly improved its water solubility, which is crucial for the preparation of solutions for biological tests (Linares et al., 2000).
Applications in Organic Synthesis
In the field of organic synthesis, 1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone-related compounds have been utilized in various reactions. For instance, the cycloaddition reactions involving naphthoquinones have been studied for the synthesis of functionalized cubanes, indicating the compound's utility in creating novel organic structures (Mehta et al., 1994).
Antioxidant Activity
Some derivatives of 1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone have shown promising antioxidant activities. A novel dimeric naphthoquinone isolated from Diospyros lotus demonstrated good antioxidant activity even at low concentrations (Rauf et al., 2017).
properties
CAS RN |
87018-26-6 |
---|---|
Product Name |
1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone |
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2,5-dimethyl-8-propan-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2/c1-8(2)11-6-5-9(3)13-12(16)7-10(4)15(17)14(11)13/h5-8H,1-4H3 |
InChI Key |
ZPQRKKKZKXGBCB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C |
Canonical SMILES |
CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C |
Other CAS RN |
87018-26-6 |
synonyms |
1,6-dimethyl-4-isopropyl-5,8-naphthoquinone stahlianthusone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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